magnesium;tetradecane;chloride

Description

Properties

Molecular Formula |

C14H29ClMg |

|---|---|

Molecular Weight |

257.14 g/mol |

IUPAC Name |

magnesium;tetradecane;chloride |

InChI |

InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

NBEPJDWXROVPKA-UHFFFAOYSA-M |

Canonical SMILES |

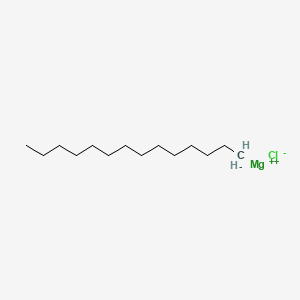

CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Magnesium Chloride (MgCl₂)

Magnesium chloride is an inorganic ionic compound comprising one magnesium ion (Mg²⁺) and two chloride ions (Cl⁻). It is highly soluble in water, hygroscopic, and widely used in medical applications (e.g., magnesium supplementation, cathartics) and industrial processes (e.g., dust control, alloy production) .

Tetradecane (C₁₄H₃₀)

Tetradecane is a straight-chain alkane with 14 carbon atoms. It is a volatile hydrocarbon (boiling point: 254°C) used in pest attraction studies, gas chromatography (GC) analysis, and as a component in lubricants .

1-Chlorotetradecane (C₁₄H₂₉Cl)

This chlorinated alkane is a covalent organic compound with a molecular weight of 232.836 g/mol. It serves as an intermediate in organic synthesis, such as in the production of surfactants and specialty chemicals .

Comparative Analysis

Chemical and Physical Properties

Research Findings and Challenges

Analytical Challenges

- Tetradecane in GC/MS : Electron ionization (EI) mass spectra of tetradecane are indistinguishable from pentadecane due to fragmentation patterns, leading to misidentification .

- Adsorption Studies : Tetradecane desorption from activated carbon involves partial decomposition, requiring optimized desorption conditions (e.g., temperature, time) .

Medical and Environmental Insights

- Magnesium Chloride in Therapeutics : Superior to MgSO₄ in rapid magnesium replenishment but may cause gastrointestinal irritation .

- Tetradecane in Asthma : Elevated levels in exhaled breath correlate with oxidative stress in pediatric asthma patients .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.